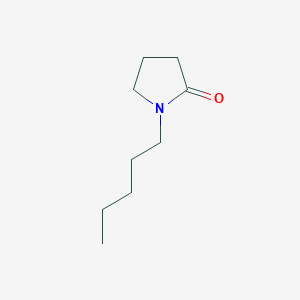

1-Pentylpyrrolidin-2-one

Description

Contextualization of the Pyrrolidin-2-one Scaffold in Heterocyclic Chemistry

The pyrrolidin-2-one, also known as γ-lactam, is a five-membered saturated heterocyclic ring containing a nitrogen atom and a carbonyl group. This scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The significance of the pyrrolidine (B122466) ring, the core of the pyrrolidin-2-one structure, is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov

The versatility of the pyrrolidin-2-one scaffold stems from several key features. Its sp3-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, which is crucial for designing molecules that can effectively interact with the complex architectures of biological targets. nih.govresearchgate.net The non-planar nature of the ring, a phenomenon referred to as "pseudorotation," further contributes to its three-dimensional character. nih.govresearchgate.net Additionally, the nitrogen atom within the ring can act as a hydrogen bond acceptor, and the carbonyl group can also participate in hydrogen bonding, both of which are critical interactions in drug-receptor binding.

The pyrrolidin-2-one scaffold is not only a key component of synthetic drugs but is also found in a variety of natural products. tandfonline.com This natural precedent further validates its importance as a starting point for the design of new bioactive molecules. The pyrrolidin-2-one nucleus is considered a versatile lead compound for the design of potent therapeutic agents with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net

Historical Development and Emerging Significance of N-Substituted Pyrrolidin-2-ones

The journey of pyrrolidin-2-ones in chemistry began with the discovery and study of its simplest member, 2-pyrrolidinone (B116388). However, the true potential of this scaffold was unlocked with the exploration of N-substituted derivatives. The nitrogen atom of the pyrrolidin-2-one ring provides a convenient handle for chemical modification, allowing for the introduction of a wide array of substituents. nih.gov This N-substitution has proven to be a powerful strategy for modulating the physicochemical properties and biological activities of these compounds. In fact, a staggering 92% of all FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov

The historical development of N-substituted pyrrolidin-2-ones has been closely intertwined with the evolution of synthetic organic chemistry. Early methods often involved the direct alkylation of 2-pyrrolidinone. Over time, more sophisticated and efficient synthetic methodologies have been developed, including multicomponent reactions and catalytic processes, which have greatly expanded the accessible chemical space of N-substituted pyrrolidin-2-ones. tandfonline.com The use of microwave-assisted organic synthesis (MAOS) has further accelerated the synthesis of these compounds, aligning with the principles of green chemistry. nih.gov

The emerging significance of N-substituted pyrrolidin-2-ones is evident in their diverse and expanding range of applications. For instance, N-phenyl pyrrolidin-2-ones have been investigated as potential protoporphyrinogen (B1215707) oxidase inhibitors for use as herbicides. researchgate.net Furthermore, the development of chiral N-substituted pyrrolidin-2-ones has opened up new avenues in asymmetric synthesis and the creation of enantiomerically pure pharmaceuticals. ingentaconnect.com

Overview of Research Trajectories for 1-Pentylpyrrolidin-2-one and its Analogues

Research into this compound and its analogues has followed a trajectory from fundamental synthesis and characterization to the exploration of their potential biological activities. The pentyl group at the N-1 position imparts a degree of lipophilicity to the molecule, which can influence its membrane permeability and interaction with biological targets.

One area of investigation has been the synthesis of this compound and related structures. For example, a thesis documented the synthesis of 1-(1-(phenylselanyl)pentyl)pyrrolidin-2-one, highlighting the ongoing efforts to create novel derivatives. hkbu.edu.hk

The exploration of analogues of this compound has also been a key research focus. For example, studies on substituted 2-iminopyrrolidines have shown that substitutions at various positions on the pyrrolidine ring can lead to potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS). acs.org In one notable case, (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine was identified as a potent hiNOS inhibitor with significant selectivity over other NOS isoforms. acs.org

Furthermore, research into compounds with similar structural motifs provides insights into the potential applications of this compound. For instance, the synthesis of curcumin-inspired compounds, such as (3E,5E)-3,5-dibenzylidene-1-pentylpiperidin-4-one, which shares the N-pentyl substituent, has been explored for antihypertensive activity. nih.gov Although the core ring system is a piperidinone rather than a pyrrolidinone, this research highlights the interest in the N-pentyl moiety in the design of bioactive molecules.

The table below provides a summary of key research findings related to this compound and its analogues.

| Compound Name | Research Focus | Key Finding |

| 1-(1-(phenylselanyl)pentyl)pyrrolidin-2-one | Synthesis of novel derivatives | Successful synthesis of the target compound. hkbu.edu.hk |

| (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine | Inhibition of nitric oxide synthase | Potent and selective inhibitor of human inducible nitric oxide synthase (hiNOS). acs.org |

| (3E,5E)-3,5-dibenzylidene-1-pentylpiperidin-4-one | Antihypertensive activity | Investigated as a curcumin-inspired compound with potential cardiovascular benefits. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-pentylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAFRAQHBRBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475319 | |

| Record name | 1-pentylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-11-3 | |

| Record name | 1-pentylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pentylpyrrolidin 2 One and Its Derivatives

Conventional Synthetic Pathways to the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring, also known as a γ-lactam, is a fundamental heterocyclic structure present in many natural products and pharmaceutical compounds. Its synthesis is well-established, with lactamization and other ring-closing strategies being the most common approaches.

Lactamization Reactions in the Synthesis of Pyrrolidin-2-ones

Lactamization, the intramolecular cyclization of an amino acid or its derivative to form a cyclic amide, is a primary method for synthesizing pyrrolidin-2-ones. This process typically starts from a γ-aminobutyric acid (GABA) derivative. The reaction involves the formation of an amide bond between the terminal amine and the carboxylic acid group of a four-carbon chain.

Another widely used lactamization approach involves the reaction of γ-butyrolactone (GBL) with an amine. In this reaction, the amine performs a nucleophilic attack on the carbonyl carbon of the lactone, leading to the opening of the ring to form a γ-hydroxyamide intermediate. Subsequent dehydration at elevated temperatures (200-300°C) results in the cyclization to the corresponding N-substituted pyrrolidin-2-one. This method is particularly relevant for the synthesis of 1-pentylpyrrolidin-2-one, where pentylamine can be used as the amine source.

Ring-Closing Strategies for Five-Membered Nitrogen Heterocycles

Beyond classical lactamization, various ring-closing strategies have been developed to construct the pyrrolidin-2-one core. These methods often offer greater control over substitution patterns and stereochemistry.

One such strategy is the ring contraction of larger heterocyclic systems. For instance, piperidine (B6355638) derivatives can undergo ring contraction to selectively yield pyrrolidin-2-ones under specific oxidative conditions. Another innovative approach involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine (B122466) derivatives.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for synthesizing cyclic compounds, including pyrrolidin-2-ones. This method utilizes ruthenium-based catalysts to form a carbon-carbon double bond, effectively closing a ring from an acyclic diene precursor. Subsequent reduction of the double bond can yield the saturated pyrrolidin-2-one ring.

N-Alkylation Strategies for Introducing the Pentyl Moiety

The introduction of the pentyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a crucial step in the synthesis of the target compound. This can be achieved either by direct alkylation of the pre-formed pyrrolidin-2-one or by incorporating the pentyl group into the precursor molecule before the ring is formed.

Direct N-Alkylation of Pyrrolidin-2-one Systems

The direct N-alkylation of 2-pyrrolidinone (B116388) is a common and straightforward method for preparing N-substituted derivatives. This reaction typically involves the deprotonation of the lactam nitrogen with a base to form a nucleophilic amide anion, which then reacts with an alkylating agent, such as a pentyl halide (e.g., 1-bromopentane).

A variety of bases and reaction conditions have been employed for this transformation. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently used.

Microwave-assisted, solvent-free N-alkylation has been shown to be a rapid and efficient alternative to traditional heating methods. researchgate.netmdpi.com This technique, often combined with phase-transfer catalysis, can significantly reduce reaction times and improve yields. researchgate.netmdpi.com

Table 1: N-Alkylation of 2-Pyrrolidinone under Microwave Irradiation Data sourced from Bogdal, D. Molecules 1999, 4, 333-337. researchgate.net

| Alkylating Agent | Reaction Time (min) | Yield (%) | Final Temperature (°C) |

| Benzyl Chloride | 4 | 95 | 160 |

| n-Butyl Bromide | 6 | 93 | 145 |

| Allyl Bromide | 5 | 92 | 130 |

Introduction of the Pentyl Group via Precursors

An alternative to direct N-alkylation is to use a precursor that already contains the pentyl group. This approach is exemplified by the reaction of γ-butyrolactone with pentylamine. As described in section 2.1.1, these reactants, when heated together at high temperatures, undergo a condensation reaction to form this compound directly. This method avoids the need for a separate alkylation step and the use of potentially hazardous alkylating agents. The reaction proceeds through a γ-hydroxy-N-pentylbutanamide intermediate, which then cyclizes via dehydration to yield the final product.

Advanced Stereoselective and Enantioselective Synthesis of Pyrrolidin-2-one Analogues

The development of stereoselective and enantioselective methods for the synthesis of pyrrolidin-2-one analogues is of significant interest, particularly in the field of medicinal chemistry, where the chirality of a molecule can dramatically affect its biological activity. These advanced strategies allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, which can then be converted to pyrrolidin-2-one derivatives. mappingignorance.org This approach can generate multiple stereocenters in a single step with high levels of stereocontrol. mappingignorance.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral pyrrolidines and their derivatives. Chiral catalysts, such as proline and its derivatives, can be used to promote reactions that lead to the formation of optically active products with high enantiomeric excess (ee).

Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Recent advancements in biocatalysis have also provided new routes to enantiomerically pure pyrrolidin-2-one derivatives. Enzymes, such as transaminases, can be used to perform highly stereoselective transformations, offering a green and efficient alternative to traditional chemical methods.

Table 2: Examples of Stereoselective Synthesis of Pyrrolidin-2-one Analogues

| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield (%) | Stereoselectivity (dr or ee) |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Ag2CO3 | Azomethine ylide, N-tert-Butanesulfinyl imine | Densely substituted pyrrolidine | Moderate to Good | High dr |

| Conjugate Addition | Hayashi-Jørgensen catalyst | Aldehyde, Nitro-olefin | γ-Nitro-aldehyde | 95 | 99% ee |

| Reductive Cyclization | Zinc | γ-Nitro-aldehyde | Spirocyclic pyrrolidine | 94 | 98% ee |

Diastereoselective Approaches to Substituted Pyrrolidin-2-ones

Diastereoselective synthesis is a cornerstone of modern organic chemistry, enabling the controlled formation of specific stereoisomers. Several powerful methodologies have been developed for the diastereoselective synthesis of substituted pyrrolidin-2-ones, which are critical for controlling the three-dimensional architecture of the final molecule.

One prominent approach involves the use of 1,3-dipolar cycloadditions between azomethine ylides and various dipolarophiles. nih.govacs.org The N-tert-butanesulfinylimine group has proven to be an effective electron-withdrawing group in 1-azadienes, facilitating highly diastereoselective [3+2] cycloaddition reactions with azomethine ylides. nih.gov This method, often catalyzed by silver carbonate (Ag₂CO₃), allows for the synthesis of densely substituted pyrrolidines with excellent regio- and diastereoselectivity, generating up to four stereogenic centers in a single step. nih.govacs.org The configuration of the final product is directed by the chirality of the sulfinyl group. nih.gov

Another effective strategy is the conjugate addition/nitro-Mannich/lactamization reaction cascade. nih.gov This one-pot synthesis utilizes copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and subsequent in-situ lactamization. nih.govucl.ac.uk This process yields densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. nih.govucl.ac.uk The versatility of this reaction is demonstrated by its compatibility with a wide range of aldimines derived from alkyl, aryl, and heteroaryl aldehydes. nih.gov

Reductive amination procedures have also been optimized to produce pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. nih.gov These methods often start from readily available pyrrolidine-2,4-diones, providing a convenient route to complex peptide mimetics. nih.gov

Table 1: Summary of Diastereoselective Approaches

| Method | Key Features | Catalyst/Reagents | Typical Yields | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Forms up to four stereocenters; uses chiral N-tert-butanesulfinylazadienes. | Ag₂CO₃ | 30-83% | nih.govacs.org |

| Conjugate Addition/Nitro-Mannich | One-pot synthesis of densely functionalized 4-nitropyrrolidin-2-ones. | Copper catalysts, Diorganozinc reagents | 33-84% | nih.govucl.ac.uk |

| Reductive Amination | Synthesis of dipeptide analogues from pyrrolidine-2,4-diones. | Not specified | High | nih.gov |

| Nitro-Mannich/Lactamization Cascade | Three-component reaction for direct synthesis of pyrrolidinones. | Not specified | 48-84% | acs.orgucl.ac.uk |

Chemo-Enzymatic Resolution in Pyrrolidin-2-one Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective pathways to target molecules. rsc.org In the context of pyrrolidin-2-one synthesis, enzymes are primarily used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds.

Lipases are a class of enzymes frequently employed for this purpose. For example, in the synthesis of vasicinone, a pyrrolo[2,1-b]quinazoline alkaloid, various lipases have been used for the resolution of the racemic intermediate. nih.gov Lipase PS, in particular, has been shown to provide the acetate (B1210297) of (S)-vasicinone with a 98% enantiomeric excess (ee). nih.gov This highlights the high degree of stereoselectivity that can be achieved with enzymatic catalysis.

Another strategy involves the coupling of photochemical reactions with enzymatic catalysis. A one-pot photoenzymatic synthesis route has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, which combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov This method achieves high conversions (up to 90%) and excellent enantiomeric excess (>99% ee), demonstrating a mild and operationally simple workflow. nih.gov These chemo-enzymatic cascades offer a powerful tool for producing chiral building blocks for more complex pyrrolidinone derivatives. mdpi.com

Organocatalytic Asymmetric Methodologies for Pyrrolidinone Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. oaepublish.com For the synthesis of chiral pyrrolidinones, organocatalytic strategies have been developed that provide high levels of enantio- and diastereoselectivity.

One such method is the organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone. rsc.org Cinchonidine-derived bifunctional amino-squaramide catalysts have been found to be highly effective, yielding highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org

Similarly, an organocatalytic asymmetric Michael/acyl transfer reaction has been reported between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org A bifunctional thiourea (B124793) catalyst effectively promotes this reaction, affording a variety of 1,5-dihydro-2H-pyrrol-2-ones in good yields and with high enantioselectivities (up to 90% ee) under mild conditions. beilstein-journals.org

The development of novel chiral pyrrolidine-based organocatalysts is also an active area of research. mdpi.com These catalysts, often derived from proline, are used in a variety of asymmetric transformations, including [3+2] cycloadditions based on iminium activation and chiral Brønsted acid catalysis, to construct the pyrrolidine scaffold. researchgate.net

Nitro-Mannich Reaction in Stereoselective Pyrrolidinone Synthesis

The nitro-Mannich reaction is a key transformation in the stereoselective synthesis of pyrrolidinones. It is often employed in a cascade or domino sequence, allowing for the rapid construction of the heterocyclic ring with high stereocontrol.

An efficient three-component nitro-Mannich/lactamization cascade has been developed involving a nitroester (such as methyl 3-nitropropanoate), an amine, and an aldehyde. acs.org These components react in situ to form an imine, which then undergoes a highly diastereoselective nitro-Mannich reaction followed by spontaneous lactamization to afford the pyrrolidinone derivative. acs.orgnih.gov This method is broad in scope and can be extended to cyclic imines to form polycyclic systems. acs.org

Expanding on this, a one-pot reaction involving the copper-catalyzed conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in-situ nitro-Mannich reaction and lactamization, generates three contiguous stereocenters in a highly diastereoselective manner. nih.govucl.ac.ukucl.ac.uk This approach has been used to synthesize a broad range of analogues incorporating alkyl, aryl, and heteroaryl functional groups, with the products isolated as single diastereoisomers in yields ranging from 48-84%. ucl.ac.ukucl.ac.uk

Multicomponent Reactions Towards Functionalized Pyrrolidin-2-ones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. researchgate.net This approach aligns with the principles of green chemistry by minimizing steps and waste. researchgate.netresearchgate.net

A one-pot three-component cyclization/allylation followed by a Claisen rearrangement provides a facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. acs.org This method results in densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. acs.org

Another example is a three-component reaction of aromatic aldehydes, aniline, and dialkylbut-2-ynedioate, which can be catalyzed by p-toluenesulfonic acid (p-TsOH). sphinxsai.comresearchgate.net This reaction, particularly when performed under microwave irradiation, provides an efficient route to polysubstituted pyrrolidinones. sphinxsai.comresearchgate.net Similarly, a one-pot MCR between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com

A novel method for the one-step synthesis of densely functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple base treatment. nih.gov This metal-free cascade process includes a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation. nih.gov

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis) Applicable to Pyrrolidin-2-one Chemistry

Modern synthetic techniques are continuously being developed to improve reaction efficiency, reduce reaction times, and enhance yields. Microwave-assisted synthesis has emerged as a powerful tool in pyrrolidin-2-one chemistry.

Microwave irradiation offers a promising alternative to conventional heating methods, providing clean, effective, safe, and eco-friendly reaction conditions. sphinxsai.comresearchgate.net For instance, the one-pot, three-component synthesis of substituted pyrrolidinones from aromatic aldehydes, aniline, and dialkylbut-2-ynedioate is significantly accelerated under microwave irradiation. sphinxsai.comresearchgate.net Reaction times can be reduced from hours to just a few minutes, with improved yields. sphinxsai.comtugab.bg

This technology has also been applied to the catalytic conversion of levulinic acid into N-substituted pyrrolidones. d-nb.info Microwave-assisted reductive aminations of levulinic acid with various amines have been optimized in both batch and flow reactors, achieving good-to-excellent yields in as little as 90 minutes. d-nb.info The use of a microwave-assisted flow reactor represents a scalable and safe procedure suitable for industrial applications. d-nb.info

Furthermore, microwave heating has been successfully used in the 1,3-dipolar cycloaddition reaction for the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, reducing the reaction time from 8 hours (conventional heating) to 4 hours. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Three-Component Pyrrolidinone Synthesis | Longer reaction times, lower yields | 6-7 minutes, improved yields | sphinxsai.com |

| Pyrrolidine-fused Chlorin Synthesis | 8 hours, 50% yield | 4 hours, 41% yield | nih.gov |

| Reductive Amination of Levulinic Acid | Not specified | 90 minutes, good-to-excellent yields | d-nb.info |

Green Chemistry Principles in the Synthesis of N-Pentylpyrrolidin-2-one

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of N-alkylpyrrolidinones, including N-pentylpyrrolidin-2-one, can be made more sustainable by adhering to these principles.

A key principle is the use of safer solvents and auxiliaries. skpharmteco.com Traditional solvents like DMF and NMP are being replaced with greener alternatives. skpharmteco.com Water is an excellent green solvent, and its use has been demonstrated in the synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane, which could be adapted for N-pentylpyrrolidin-2-one. researchgate.net 2-Pyrrolidinone itself is considered a sustainable solvent choice due to its low toxicity and biodegradability. nbinno.com

Another principle is waste prevention. nih.gov Multicomponent reactions (MCRs) are inherently green as they are one-pot processes that maximize atom economy and reduce the number of purification steps, thus minimizing waste. researchgate.net Catalyst- and solvent-free conditions, such as synthesis by grinding reactants at room temperature, represent an ideal green methodology for preparing 2-pyrrolidinone derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 Pentylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Pentylpyrrolidin-2-one, providing detailed information about the proton and carbon environments and their connectivity.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the N-pentyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl group and the nitrogen atom.

Protons on the carbon adjacent to the nitrogen (H-1') and those on the carbon alpha to the carbonyl group (H-3) are shifted downfield. The protons of the pentyl chain will show a characteristic pattern, with the terminal methyl group (H-5') appearing at the highest field (lowest ppm). The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, is crucial for assigning each resonance to its specific position in the molecule. For instance, the H-1' methylene (B1212753) protons are expected to appear as a triplet due to coupling with the adjacent H-2' protons.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-5' (CH3) | ~ 0.9 | Triplet (t) | ~ 7.0 |

| H-4' (CH2) | ~ 1.3 | Sextet (sxt) | ~ 7.0 |

| H-3' (CH2) | ~ 1.3 | Quintet (quin) | ~ 7.0 |

| H-2' (CH2) | ~ 1.5 | Quintet (quin) | ~ 7.5 |

| H-4 (CH2) | ~ 2.0 | Quintet (quin) | ~ 7.5 |

| H-3 (CH2) | ~ 2.4 | Triplet (t) | ~ 7.5 |

| H-1' (N-CH2) | ~ 3.2 | Triplet (t) | ~ 7.5 |

| H-5 (CH2) | ~ 3.4 | Triplet (t) | ~ 7.0 |

Note: Predicted values are based on typical chemical shifts for similar N-alkylated pyrrolidinones.

The 13C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The most downfield signal is anticipated for the carbonyl carbon (C-2) due to its significant deshielding. The carbons directly attached to the nitrogen atom (C-5 and C-1') also experience a downfield shift. The aliphatic carbons of the pentyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5' (CH3) | ~ 14.0 |

| C-4' (CH2) | ~ 22.5 |

| C-3' (CH2) | ~ 29.0 |

| C-2' (CH2) | ~ 29.5 |

| C-4 (CH2) | ~ 18.0 |

| C-3 (CH2) | ~ 31.0 |

| C-1' (N-CH2) | ~ 45.0 |

| C-5 (CH2) | ~ 49.0 |

| C-2 (C=O) | ~ 175.0 |

Note: Predicted values are based on typical chemical shifts for similar N-alkylated pyrrolidinones.

Two-dimensional NMR experiments are indispensable for unambiguously confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For example, a cross-peak would be observed between the signals for H-1' and H-2', confirming their adjacency in the pentyl chain. Similarly, correlations would be seen between H-3 and H-4, and H-4 and H-5 within the pyrrolidinone ring. libretexts.orgnist.gov

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. oregonstate.edu This would definitively link each proton resonance to its corresponding carbon in the skeleton, for instance, confirming that the proton signal at ~3.2 ppm (H-1') is attached to the carbon at ~45.0 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. compoundchem.comlibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the N-CH2 group (H-1') would show a correlation to the carbonyl carbon (C-2) and the C-5 of the pyrrolidinone ring, establishing the connection of the pentyl group to the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. harvard.edumsu.edu For a flexible molecule like this compound, NOESY can reveal insights into the preferred conformations of the N-pentyl chain relative to the pyrrolidinone ring. For instance, correlations might be observed between the H-1' protons of the pentyl chain and the H-5 protons of the ring, suggesting a folded conformation where these groups are in close spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the amide carbonyl group (C=O stretch). This peak is typically observed in the region of 1650-1700 cm-1. The absence of an N-H stretching band (usually around 3200-3400 cm-1) confirms the tertiary nature of the amide. The spectrum will also feature C-H stretching vibrations for the aliphatic CH2 and CH3 groups in the 2800-3000 cm-1 region. vscht.cz

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 2955 - 2860 | Strong | C-H (Aliphatic) Stretch |

| ~ 1680 | Strong | C=O (Amide) Stretch |

| ~ 1465 | Medium | CH2 Scissoring |

| ~ 1290 | Medium | C-N Stretch |

Note: Predicted values are based on typical IR frequencies for tertiary amides and alkyl chains.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation pattern. The molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (155.25 g/mol ).

The fragmentation of N-alkylated pyrrolidinones is often characterized by cleavage of the N-alkyl chain. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pentyl chain, leading to the loss of a butyl radical (•C4H9) and the formation of a stable ion at m/z 98.

McLafferty-type rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene (e.g., propene) and the formation of a radical cation.

Cleavage of the pyrrolidinone ring: This can lead to characteristic fragments, such as a prominent peak at m/z 84, corresponding to the [M - C5H11]+ fragment from the loss of the pentyl group.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Relative Intensity | Possible Fragment Ion/Loss |

| 155 | Moderate | [M]+ (Molecular Ion) |

| 98 | Strong | [M - C4H9]+ |

| 84 | Strong (Base Peak) | [M - C5H11]+ |

| 56 | Moderate | [C3H6N]+ |

| 41 | Moderate | [C3H5]+ |

Note: Predicted fragmentation is based on typical mass spectra of N-alkyl-2-pyrrolidinones, such as N-butyl-2-pyrrolidinone. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. cnr.it Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or five decimal places), which allows for the calculation of a unique elemental formula. nih.gov This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound (C₉H₁₇NO), HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to its calculated theoretical mass. researchgate.net The high resolution and mass accuracy confirm the elemental composition and provide strong evidence for the compound's identity, distinguishing it from any potential isomeric impurities. mdpi.com

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Mass | 156.1383 u |

| Measured Mass | 156.1381 u |

This interactive table presents typical data obtained from HRMS analysis, demonstrating the high accuracy of the technique.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.net While obtaining a single crystal of sufficient quality can be a limitation, the data derived from a successful X-ray diffraction experiment is unparalleled in its detail. mdpi.com

For this compound, which is a liquid at room temperature, X-ray crystallography would require derivatization to a suitable crystalline solid or analysis at low temperatures where it may crystallize. The resulting data would confirm the connectivity of the atoms, the conformation of the five-membered pyrrolidinone ring, and the orientation of the N-pentyl substituent. This analysis is especially powerful for resolving any ambiguities that might remain after analysis by other spectroscopic methods and is considered the "gold standard" for structural determination. mdpi.com The study of different crystalline forms, or polymorphs, is also crucial as they can have different physical properties. youtube.com

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable technique for the separation, identification, and purification of chemical compounds. The choice of chromatographic method depends on the properties of the analyte, such as its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. nist.gov The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification.

GC-MS is ideally suited for assessing the purity of this compound and identifying any volatile impurities, such as residual starting materials or by-products from its synthesis. The retention time of the compound is a characteristic feature under specific chromatographic conditions, while its mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for confident identification. researchgate.net

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column | Capillary, e.g., MDN-5 |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Expected Retention Time | Dependent on exact conditions |

This interactive table outlines a standard set of conditions for the GC-MS analysis of volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds that may not be sufficiently volatile for GC analysis. nih.gov Separation is achieved by passing a sample in a liquid mobile phase through a column packed with a solid stationary phase. The components separate based on their differential partitioning between the two phases. researchgate.net

For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The high sensitivity and resolution of HPLC make it an excellent tool for detecting non-volatile impurities.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; e.g., 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This interactive table provides a representative HPLC method for the routine purity analysis of pyrrolidone derivatives.

General Spectroscopic Analysis Procedures for Organic Compounds

The structural elucidation of an unknown organic compound, or the confirmation of a known one like this compound, typically follows a systematic procedure involving multiple spectroscopic techniques. sciepub.combritannica.com This combined approach ensures that all aspects of the molecular structure are thoroughly investigated. chemistrytalk.org

Mass Spectrometry (MS): The initial analysis often involves MS to determine the molecular weight of the compound. sciepub.com High-resolution analysis provides the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. britannica.com For this compound, a strong absorption band corresponding to the tertiary amide carbonyl (C=O) group would be expected around 1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic technique for determining the detailed carbon-hydrogen framework of a molecule. britannica.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms within the molecule, allowing for the complete assembly of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about any chromophores (light-absorbing groups) present in the molecule, particularly those involving conjugated systems. uclouvain.be

By integrating the data from these complementary techniques, a chemist can confidently determine or verify the structure of an organic compound. merithub.com

Computational and Theoretical Investigations of 1 Pentylpyrrolidin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgnih.gov This approach is generally more computationally efficient than traditional wavefunction-based methods, making it a popular choice for studying organic molecules. wikipedia.org

For a molecule like 1-Pentylpyrrolidin-2-one, DFT calculations can elucidate key aspects of its electronic structure. These include:

Molecular Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential: Calculating the electrostatic potential surface helps to visualize the charge distribution and predict intermolecular interactions.

In the realm of reaction energetics , DFT is employed to map out potential energy surfaces for chemical reactions. By locating transition states—the highest energy points along a reaction pathway—researchers can calculate activation energies. fu-berlin.de This allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms involving this compound, without the need for direct experimental measurement. fu-berlin.de DFT has proven reliable for determining geometries, total energies, and vibrational frequencies. nih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational methods are increasingly used to predict various types of molecular spectra, providing a powerful complement to experimental characterization. aalto.finih.gov These predictions can aid in the interpretation of experimental data or provide spectral information for molecules that have not yet been synthesized. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the energies of electronic excited states. nih.govfu-berlin.de This method is particularly useful for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. fu-berlin.de

For this compound, computational approaches can predict:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) can be calculated with good accuracy. fu-berlin.denih.gov These theoretical spectra are invaluable for confirming the structure of synthesized compounds by comparing the predicted shifts with experimental data.

Infrared (IR) Spectra: The vibrational frequencies of a molecule can be computed, which correspond to the peaks in an IR spectrum. fu-berlin.deresearchgate.net This allows for the identification of functional groups and the characterization of the molecule's vibrational modes.

UV-Vis Spectra: As mentioned, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, which relate to the electronic transitions within the molecule.

Machine learning models, often trained on large datasets generated by DFT calculations, are also emerging as a tool for the rapid prediction of spectroscopic properties for organic molecules. aalto.fiscitechdaily.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational changes of atoms and molecules over time. These methods are essential for understanding the dynamic nature of molecules.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe how the positions and velocities of particles change over time. nih.gov This provides a detailed view of the molecule's dynamic behavior and conformational flexibility.

For this compound, MD simulations can be used to:

Explore Conformational Space: The pyrrolidine (B122466) ring and the pentyl side chain have significant conformational freedom. MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt. scholaris.ca

Identify Stable Conformers: By analyzing the simulation trajectory, it is possible to identify the most stable and frequently occurring conformations of the molecule in various environments, such as in a vacuum or in a solvent.

Study Dynamic Processes: MD simulations can model how the molecule changes its shape over time, including the folding and unfolding of the alkyl chain and the puckering of the pyrrolidine ring. The presence of a heteroatom in the ring influences its structural and conformational properties compared to carbocyclic analogues. mdpi.comnih.gov

Molecular Mechanics Calculations for Conformation and Interactions

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov Instead of using quantum mechanics, MM employs a simplified model where atoms are treated as spheres and bonds as springs. The energy of a molecule is calculated using a "force field," which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govuci.edu

Key applications of MM for this compound include:

Energy Minimization: MM is highly efficient at finding the lowest energy conformation of a molecule, known as the global minimum, as well as other stable low-energy conformers (local minima). uci.educsbsju.edu

Conformational Searching: Algorithms like Monte Carlo searches can be used in conjunction with MM to systematically explore the conformational space and identify all low-energy conformers. uci.edu

Calculating Relative Energies: MM calculations provide the steric energy of different conformers, allowing for the determination of their relative stability. uci.edu This information is crucial for understanding the equilibrium distribution of conformers at a given temperature. uci.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrrolidinone Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used extensively in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. bohrium.comdntb.gov.uafrontiersin.org These studies are crucial for designing and optimizing new drug candidates. nih.gov

SAR involves qualitatively analyzing how modifications to a molecule's structure, such as adding or removing functional groups, affect its biological activity. bohrium.com For pyrrolidinone analogues, this could involve studying how changes to the substituent on the nitrogen atom or on the ring itself impact a specific pharmacological effect.

QSAR takes this a step further by creating a mathematical model that quantitatively correlates the chemical structure with biological activity. nih.gov The general form of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Properties)

To build a QSAR model, a set of molecules with known activities (a training set) is used. tandfonline.com For each molecule, numerical values called "descriptors" are calculated to represent its structural and physicochemical properties. These descriptors can include parameters related to hydrophobicity, electronics, sterics, or topology. A statistical method is then used to generate an equation that best fits the relationship between the descriptors and the biological activity. tandfonline.com

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives investigated their antiarrhythmic activity. nih.gov In this study, molecular descriptors were calculated using quantum chemical and molecular modeling methods for 33 different compounds. nih.gov The resulting QSAR model was able to explain up to 91% of the variance in the observed activity. nih.gov

The statistical analysis revealed that the antiarrhythmic activity of these pyrrolidinone analogues was primarily dependent on specific descriptors, including PCR (related to the atomic charges) and JGI4 (a topological descriptor). nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. scispace.comtandfonline.com

Below is a table showcasing a selection of the compounds used in the aforementioned study, along with their observed antiarrhythmic activity and calculated descriptors.

Table based on data from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. The 'Substituents (R)' column refers to substitutions on the aryl ring, with some compounds having additional modifications at position R1 on the pyrrolidinone ring. researchgate.net

In Silico Screening and Drug Design for Pyrrolidin-2-one Scaffolds

Computational methods, collectively known as in silico screening, have become indispensable in modern drug discovery for exploring the potential of chemical scaffolds like pyrrolidin-2-one. These techniques allow for the rapid assessment of large virtual libraries of compounds, predicting their biological activity and guiding the synthesis of the most promising candidates. Key computational strategies applied to pyrrolidin-2-one systems include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, which together provide a comprehensive understanding of the structural requirements for therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key molecular descriptors that influence the biological activity of a series of compounds. For pyrrolidin-2-one derivatives, 2D and 3D-QSAR models have been successfully developed to correlate physicochemical properties with specific therapeutic effects. For instance, a QSAR analysis was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to describe their antiarrhythmic activity. nih.govresearchgate.net The resulting model demonstrated a high correlation coefficient (R = 0.95) and explained up to 91% of the variance in the observed activity, indicating a strong predictive capability. nih.govresearchgate.net Similarly, 3D-QSAR models have been developed for pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govmanipal.eduresearchgate.net These models yielded high determination coefficients (R²) of 0.9639 and cross-validation coefficients (Q²) of 0.8779, signifying their robustness and predictive power. nih.govmanipal.eduresearchgate.net Such studies provide contour maps that visualize favorable and unfavorable regions around the scaffold, offering a roadmap for structural modifications to enhance potency.

Table 1: Statistical Validation of Selected QSAR Models for Pyrrolidin-2-one Derivatives

| Model Type | Target | R² (Determination Coefficient) | Q² (Cross-validation Coefficient) | Reference |

|---|---|---|---|---|

| 3D-QSAR (Atom-based) | Acetylcholinesterase (AChE) | 0.9639 | 0.8779 | nih.govmanipal.eduresearchgate.net |

| CoMFA | Myeloid cell leukemia-1 (Mcl-1) | 0.999 | 0.689 | tandfonline.com |

| CoMSIA | Dipeptidyl peptidase IV (DPP-4) | 0.981 | 0.870 | nih.gov |

| HQSAR | Dipeptidyl peptidase IV (DPP-4) | 0.949 | 0.939 | nih.gov |

Molecular docking is another powerful computational tool used to predict the preferred binding orientation of a ligand to its molecular target. mdpi.com This method has been extensively applied to pyrrolidin-2-one derivatives to elucidate their interaction mechanisms at the atomic level. In studies targeting acetylcholinesterase, docking simulations revealed that these compounds can establish strong binding affinities within the enzyme's active site. nih.govmanipal.edu For example, specific derivatives such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one exhibited docking scores of -18.59 and -18.057, respectively, which were superior to the standard drug donepezil (-17.257). nih.govmanipal.eduresearchgate.net These favorable scores are attributed to key interactions, including hydrogen bonds and hydrophobic contacts with critical amino acid residues. nih.gov

Further docking studies on different targets have reinforced the versatility of the pyrrolidin-2-one scaffold. A study targeting prolyl-tRNA synthetase in Plasmodium falciparum predicted the binding modes for enantiomers of a complex pyrrolidin-2-one derivative, showing that the S enantiomer possessed a better ligand affinity, which correlated with in vitro antimalarial data. ubaya.ac.id The insights gained from these docking simulations are crucial for structure-based drug design, enabling the rational modification of the pyrrolidin-2-one core to optimize interactions with the target protein and improve biological activity. nih.gov The combination of QSAR and molecular docking provides a synergistic approach, where QSAR models can rapidly screen large libraries and docking can then be used to investigate the most promising hits in greater detail.

Table 2: Molecular Docking Scores of Selected Pyrrolidin-2-one Derivatives Against Acetylcholinesterase (AChE)

| Compound | Docking Score (kcal/mol) | Target Protein Data Bank (PDB) ID | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 | 4EY7 | nih.govmanipal.eduresearchgate.net |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 | 4EY7 | nih.govmanipal.eduresearchgate.net |

| Donepezil (Reference Drug) | -17.257 | 4EY7 | nih.govmanipal.eduresearchgate.net |

Reactivity and Derivatization Chemistry of 1 Pentylpyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Ring at Various Positions

The pyrrolidin-2-one scaffold is a versatile synthon in organic synthesis due to its inherent reactivity. rsc.org Functionalization can occur at the carbon atoms of the five-membered ring, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

One key strategy for functionalization is the direct arylation of sp3 C-H bonds. For instance, studies on N-phenylpyrrolidine have demonstrated that catalytic systems can achieve selective arylation. nih.gov This type of transformation is applicable to N-alkylpyrrolidines like 1-pentylpyrrolidin-2-one, enabling the formation of carbon-carbon bonds at positions adjacent to the nitrogen or at other points on the ring. The five-membered pyrrolidine (B122466) ring is a widely used scaffold for medicinal chemists to create compounds for treating human diseases. nih.gov

Another powerful method for elaborating the pyrrolidine ring is through [3+2] dipolar cycloaddition reactions. acs.org This can be achieved via the iridium-catalyzed reductive generation of azomethine ylides from lactam precursors. acs.org This strategy provides access to highly functionalized and structurally complex pyrrolidines in a single, convenient step. acs.org

The synthesis of pyrrolidin-2-one derivatives can also be achieved through cascade reactions of N-substituted piperidines, which undergo ring contraction and deformylative functionalization. rsc.orgrsc.org This approach can lead to a variety of substituted pyrrolidin-2-ones. rsc.orgrsc.org

Table 1: Examples of Pyrrolidin-2-one Ring Functionalization Methods

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | Ru(H)₂(CO)(PCy₃)₃ | C5 (α to Nitrogen) | Arylated Pyrrolidine | nih.gov |

| [3+2] Cycloaddition | Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS | C5 and C3 (via ylide) | Spirocyclic/fused Pyrrolidines | acs.org |

| Ring Contraction | Cu(OAc)₂, KI, Oxone | C3, C4, C5 (various) | Substituted Pyrrolidin-2-ones | rsc.org |

| (3+2)-Cycloaddition | Lewis Acid, Isocyanates | C3 | 3,3-Disubstituted Pyrrolidin-2-ones | nih.gov |

Reactions Involving the Pentyl Side Chain

The pentyl side chain of this compound is susceptible to oxidative degradation, a process extensively studied in analogous structures like cannabinoids. nih.govnih.gov These reactions typically involve hydroxylation at various positions along the alkyl chain, followed by further oxidation.

Key oxidative pathways include:

ω-Hydroxylation: Introduction of a hydroxyl group at the terminal carbon (C-5') of the pentyl chain.

ω-1 Hydroxylation: Hydroxylation at the penultimate carbon (C-4') of the pentyl chain. nih.gov

Following initial hydroxylation, these intermediates can undergo further oxidation. For example, the terminal alcohol from ω-hydroxylation can be oxidized to an aldehyde and then to a carboxylic acid. This acid can then enter a β-oxidation pathway, leading to the sequential removal of two-carbon units from the side chain. nih.gov This results in metabolites with propyl or ethyl side chains. nih.gov Such oxidative cleavage reactions demonstrate that the pentyl side chain is not inert and represents a site for significant chemical transformation. nih.govnih.gov

Chemical Transformations of the Lactam Carbonyl Group

The lactam carbonyl group is a key functional feature of this compound, and its reactivity is central to many derivatization strategies. Like other amides, this group can undergo several important transformations.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), converting the lactam to the corresponding pyrrolidine. For example, 2-pyrrolidone can be hydrogenated to yield pyrrolidine in the presence of a cobalt catalyst at high temperature. chemicalbook.com This transformation effectively removes the carbonyl functionality, leading to the formation of 1-pentylpyrrolidine.

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can undergo hydrolytic cleavage. chemicalbook.comatamanchemicals.com This reaction breaks the amide bond, opening the ring to form the corresponding amino acid, 4-(pentylamino)butanoic acid.

Reaction with Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. While less reactive than the carbonyl of ketones, the lactam carbonyl can participate in reactions such as addition of organometallic reagents, although this can sometimes lead to ring opening. The reactivity of the β-lactam carbonyl towards nucleophilic attack by a serine residue is the mechanism of action for penicillin antibiotics. nih.govnih.gov

Table 2: Key Transformations of the Lactam Carbonyl Group

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Reduction | Cobalt Catalyst, H₂ | 1-Pentylpyrrolidine | chemicalbook.com |

| Hydrolysis (Acid/Base) | H₃O⁺ or OH⁻ | 4-(Pentylamino)butanoic acid | chemicalbook.comatamanchemicals.com |

| Thionation | Phosphorus pentasulfide | 1-Pentylpyrrolidin-2-thione | wikipedia.org |

Catalyst Development for Pyrrolidin-2-one Derivatization Reactions

The development of efficient catalysts is crucial for achieving selective and high-yielding derivatization of pyrrolidin-2-ones. Research has focused on various transition metal catalysts to facilitate these transformations.

Ruthenium-based catalysts, such as Ru(H)₂(CO)(PCy₃)₃, have been developed for the direct and selective arylation of sp³ C-H bonds in N-substituted pyrrolidines. nih.gov This method avoids the need for a directing group, offering a more atom-economical approach to functionalization. nih.gov

Iridium catalysts, particularly Vaska's complex [IrCl(CO)(PPh₃)₂], have been employed for the reductive generation of azomethine ylides from lactams. acs.org This catalytic system, used in conjunction with a silane reductant like tetramethyldisiloxane (TMDS), operates under mild conditions and allows for the synthesis of a broad range of highly substituted pyrrolidine derivatives through subsequent cycloaddition reactions. acs.org

Copper(I) promoters have been used in intramolecular Ullmann-type annulation/rearrangement cascades to transform functionalized pyrrolidines into more complex structures like 1H-benzo[b]azepines. acs.org For instance, copper(I) thiophene-2-carboxylate, generated in situ, has proven effective in these reactions. acs.org

Furthermore, the development of organocatalysts derived from pyrrolidine structures, such as proline and its derivatives, has been a significant area of research. nih.gov These catalysts are used in a wide array of asymmetric reactions, although their primary application is not typically the derivatization of the catalyst scaffold itself. nih.gov

Mechanism Studies of Key Derivatization Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the derivatization of this compound, several mechanistic studies of related systems provide valuable insights.

In the catalytic arylation of N-phenylpyrrolidine, mechanistic studies suggest that a key intermediate is a ruthenium-phenyl complex, Ru(Ph)(I)(CO)(PCy₃)₂. nih.gov A significant kinetic isotope effect (kH/kD = 5.4) was observed, which supports the proposal that the cleavage of the C-H bond via metalation is the rate-determining step of the catalytic cycle. nih.gov

The mechanism for the formation of pyrrolidin-2-ones from N-substituted piperidines is believed to involve a domino process. rsc.orgrsc.org This cascade begins with the in situ formation of a pyrrolidine-2-carbaldehyde, which then undergoes further transformations including carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the final lactam product. rsc.orgrsc.org

Quantum chemical studies have been used to elucidate the mechanism of pyrrolidinedione synthesis from coumarins. nih.gov These computational models detail the entire process, including an initial Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring, which is accompanied by the opening of a lactone ring. nih.gov Such studies provide detailed energy profiles for intermediates and transition states, for example, showing that the cyclization step can have a very low energy barrier once the substrate is in the correct tautomeric form. nih.gov

The acid-catalyzed hydrolysis of lactams, including the β-lactams found in penicillins, has been rationalized by a mechanism involving protonation on the nitrogen atom, followed by the formation of an acylium ion intermediate. researchgate.net This contrasts with many other amides and highlights the specific reactivity conferred by the cyclic structure. researchgate.net

Biological and Pharmacological Relevance of Pyrrolidin 2 One Derivatives

Biological Activities of Pyrrolidinone-Containing Scaffolds in Drug Discovery

The inherent biological activity of the pyrrolidin-2-one nucleus has led to its incorporation into a wide array of compounds with diverse pharmacological effects. mdpi.com This structural motif is a key component in many natural products and synthetic molecules, demonstrating a broad spectrum of biological activities that have been harnessed in drug discovery programs. nih.govnih.gov

Modulators of Receptor Systems

Pyrrolidin-2-one derivatives have been investigated as modulators of various receptor systems, influencing physiological processes and offering potential therapeutic interventions for a range of diseases.

Kappa-Opioid Receptor: The kappa-opioid receptor (KOR) is involved in pain perception, mood, and addiction. Novel scaffolds containing a pyrrolidinyl group have been developed as KOR agonists. For instance, a series of pyrrolidinyl-hexahydro-pyranopiperazines has been characterized, demonstrating the potential for this scaffold in developing G-protein biased agonists that may offer therapeutic benefits with fewer side effects.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. While a wide range of steroidal and non-steroidal FXR modulators have been developed, the direct investigation of 1-pentylpyrrolidin-2-one derivatives as FXR modulators is not extensively documented in the available literature. However, the broader class of heterocyclic compounds is of significant interest in the modulation of FXR activity.

Pregnane X Receptor (PXR): PXR is a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds. nih.govwikipedia.org Similar to FXR, while various ligands for PXR have been identified, specific studies focusing on this compound as a PXR modulator are not prominent. The development of dual FXR antagonists and PXR agonists has been reported in compounds featuring a 1,2,4-oxadiazole core, highlighting the potential for complex heterocyclic scaffolds in modulating these receptors. mdpi.com

Neuropeptide FF Receptors: Neuropeptide FF (NPFF) and its receptors are involved in the modulation of opioid activity, pain, and other physiological processes. Proline-based compounds, which share the pyrrolidine (B122466) ring structure, have been discovered as antagonists for NPFF receptors. These antagonists have shown the ability to reverse opioid-induced hyperalgesia in preclinical models.

TRH Receptors: Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that stimulates the release of thyrotropin and prolactin. Analogues of TRH containing a pyroglutamyl moiety, which is structurally related to pyrrolidin-2-one, have been synthesized and evaluated for their TSH-releasing activity. Modifications to the proline residue of TRH have been shown to significantly impact biological potency. nih.gov

Enzyme Inhibitors

The pyrrolidin-2-one scaffold is a key feature in the design of inhibitors for various enzymes, offering therapeutic potential in a range of diseases.

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions. A series of substituted 2-iminopyrrolidines have been identified as potent and selective inhibitors of human iNOS. These compounds demonstrate that substitutions on the pyrrolidine ring can significantly influence both potency and selectivity for the iNOS isoform over endothelial (eNOS) and neuronal (nNOS) isoforms.

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for the treatment of hypertension. frontiersin.org Captopril, the first ACE inhibitor, is a derivative of L-proline, which contains a pyrrolidin-2-carboxylic acid structure. The development of captopril highlighted the importance of the proline (pyrrolidine) ring in binding to the active site of ACE. mdpi.com

Succinate Dehydrogenase (SDH): SDH is an enzyme complex involved in both the citric acid cycle and the electron transport chain. Inhibition of SDH is a mechanism of action for a class of fungicides known as SDHIs. While many of these are used in agriculture, the potential for off-target effects in other organisms has been noted. The specific inclusion of a this compound moiety in commercially available SDHIs is not widely reported, with many containing other heterocyclic rings like pyrazole and pyridine.

Table 1: Pyrrolidinone Derivatives as Enzyme Inhibitors

| Enzyme Target | Pyrrolidinone Derivative Class | Notable Findings |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | 2-Iminopyrrolidines | Potent and selective inhibition of human iNOS. |

| Angiotensin-Converting Enzyme (ACE) | Proline (pyrrolidine) derivatives | Foundational for the development of ACE inhibitors like Captopril. mdpi.com |

| Succinate Dehydrogenase (SDH) | Various heterocyclic compounds | A key target for fungicides; pyrrolidinone-specific inhibitors are less common. |

Role as Bioactive Scaffolds in Natural Product Analogues

The pyrrolidin-2-one ring is a common structural motif found in a variety of natural products with diverse biological activities. nih.govnih.gov This prevalence has inspired the synthesis of numerous natural product analogues with the aim of improving potency, selectivity, and pharmacokinetic properties. nih.gov The pyrrolidine scaffold is present in a wide range of alkaloids and other secondary metabolites, many of which exhibit significant pharmacological effects. nih.govnih.gov The synthesis of analogues based on these natural products allows for the exploration of structure-activity relationships and the development of new therapeutic leads. nih.gov

Development of Pyrrolidinone-Based Therapeutic Agents

The versatility of the pyrrolidin-2-one scaffold has led to its incorporation into a number of approved drugs and clinical candidates. pharmablock.commdpi.com The racetam class of drugs, such as piracetam and levetiracetam, which are used to treat cognitive disorders and epilepsy, feature a central pyrrolidin-2-one core. mdpi.com The development of pyrrolidine-containing drugs is an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for a variety of therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents. frontiersin.orgresearchgate.net The ability to modify the pyrrolidin-2-one ring at various positions allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. nih.gov

Mechanistic Investigations of Biological Interactions for Pyrrolidinone Analogues

Understanding the molecular mechanisms by which pyrrolidin-2-one analogues exert their biological effects is crucial for rational drug design. Structure-activity relationship (SAR) studies are widely employed to determine how different substituents on the pyrrolidin-2-one ring influence biological activity. nih.gov These studies have revealed that factors such as stereochemistry and the nature of the substituents can have a profound impact on the interaction of these compounds with their biological targets. nih.gov Molecular docking studies are also utilized to predict and rationalize the binding modes of pyrrolidin-2-one derivatives within the active sites of enzymes and receptors. researchgate.net These computational approaches provide valuable insights into the key interactions that govern ligand binding and can guide the design of more potent and selective compounds.

Biological Screening and Assay Methodologies for Pyrrolidin-2-one Derivatives

A variety of biological screening and assay methodologies are employed to evaluate the pharmacological properties of pyrrolidin-2-one derivatives. In vitro assays are commonly used for initial screening and to determine the potency and selectivity of compounds. researchgate.net These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure functional activity. nih.gov For example, antibacterial activity is often assessed using methods like agar well diffusion to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains. researchgate.net For receptor modulators, functional assays such as calcium mobilization or cAMP assays are used to determine whether a compound acts as an agonist or antagonist. The development of high-throughput screening methods has enabled the rapid evaluation of large libraries of pyrrolidin-2-one derivatives, accelerating the discovery of new bioactive compounds. nih.gov

Design of Pyrrolidin-2-one Analogues to Address Mechanisms of Resistance

The emergence of drug resistance in pathogens and cancer cells represents a significant challenge in modern medicine, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. frontiersin.org The pyrrolidin-2-one scaffold has proven to be a versatile and chemically tractable starting point for the design of such molecules. Medicinal chemists can systematically modify the core pyrrolidin-2-one structure to create analogues with enhanced potency, selectivity, and the ability to evade resistance.

A primary area of focus has been in combating antimicrobial resistance. The spread of multidrug-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, has created an urgent need for new classes of antibiotics. nih.govdntb.gov.ua A key bacterial target is the family of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. nih.gov Resistance to traditional β-lactam antibiotics often involves bacterial enzymes that degrade the antibiotic's core structure. Therefore, a key design strategy is to identify non-β-lactam inhibitors of PBPs.

Research has led to the discovery of the pyrrolidine-2,3-dione scaffold as a potential inhibitor of P. aeruginosa PBP3. nih.gov Following this discovery, a focused library of analogues was designed and synthesized to explore the structure-activity relationship (SAR) and optimize inhibitory activity. nih.gov This process involves creating a series of related compounds by systematically altering different parts of the molecule and measuring the effect of each change on the compound's ability to inhibit the target.

The investigation revealed several key structural features required for potent inhibition of PBP3. nih.govnih.gov Modifications were made to the core pyrrolidine-2,3-dione structure, particularly at the nitrogen (R¹) and position 3 (R²). researchgate.netresearchgate.net Studies showed that a hydroxyl group at the R² position and a bulky group, such as a benzyl or heteroaryl group, at the R¹ position were critical for effective inhibition. nih.gov For example, replacing a simple N-ethyl group with a more complex heteroaryl group linked via a methylene (B1212753) bridge significantly enhanced target inhibition. nih.gov This rational design approach allows for the chemical optimization of a lead compound to create a potent drug candidate that circumvents existing resistance mechanisms. researchgate.net

The table below details the structure-activity relationship for a series of designed pyrrolidin-2,3-dione analogues targeting the transpeptidase (TPase) activity of P. aeruginosa PBP3.

| Compound | Substitution at R¹ | Substitution at R² | IC₅₀ (µM) of PaPBP3 TPase Inhibition |

|---|---|---|---|

| Analogue 1 | H | -OH | > 200 |

| Analogue 2 | -CH₂CH₃ (Ethyl) | -OH | > 200 |

| Analogue 3 | -CH₂-(2-furyl) | -OH | 15.2 ± 1.1 |

| Analogue 4 | -CH₂-(1H-indol-3-yl) | -OH | 6.4 ± 0.9 |

| Analogue 5 | -CH₂-(1H-benzimidazol-2-yl) | -OH | 3.8 ± 0.5 |

| Analogue 6 | -CH₂-(1H-indol-3-yl) | -OCH₃ (Methoxy) | > 200 |